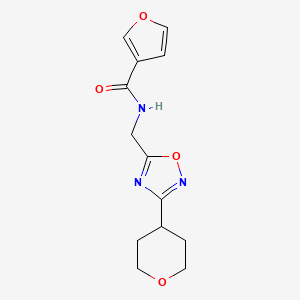

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

This compound features a 1,2,4-oxadiazole core linked to a tetrahydro-2H-pyran-4-yl group and a furan-3-carboxamide moiety. The oxadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the tetrahydro-pyran group enhances solubility and metabolic stability. Its synthesis likely involves coupling reactions similar to those described for oxadiazole derivatives in and .

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c17-13(10-3-6-19-8-10)14-7-11-15-12(16-20-11)9-1-4-18-5-2-9/h3,6,8-9H,1-2,4-5,7H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSFMOZTDQYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the furan and tetrahydropyran groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Oxadiazole-Containing Analogues

- Target vs. CB2-Selective Compounds (e.g., 6a–6e ): Both share the 1,2,4-oxadiazole core, but the target replaces the aryl-propanamide chain (e.g., carbazole in 6a) with a furan-3-carboxamide-tetrahydro-pyran system. The tetrahydro-pyran group in the target may improve water solubility compared to the lipophilic carbazole moiety in 6a .

- Target vs. Nitrofuran Carboxamides (e.g., 22a ): The nitro group in 22a enhances electrophilicity, which may increase reactivity but also toxicity. The target lacks this group, favoring metabolic stability. IR spectra of 22a show strong NO₂ stretching (~1520 cm⁻¹), absent in the target .

Furan Carboxamide Analogues

Biological Activity

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure includes a furan ring, an oxadiazole moiety, and a tetrahydropyran group. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating a strong correlation between structural features and cytotoxicity .

Cannabinoid Receptor Agonism

Research has demonstrated that related compounds act as cannabinoid receptor agonists with low central nervous system (CNS) penetration. A specific derivative exhibited potent analgesic effects without significant CNS side effects, suggesting a promising therapeutic profile for pain management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Oxadiazole Ring : Essential for antitumor activity; modifications can enhance potency.

- Tetrahydropyran Group : Contributes to the compound's lipophilicity and overall bioavailability.

- Furan Substitution : Variations in substitution patterns on the furan ring can affect receptor binding and efficacy.

Study 1: Anticancer Effects

In a study assessing the anticancer properties of oxadiazole derivatives, compounds similar to this compound showed promising results against various human cancer cell lines. The study utilized the MTT assay to evaluate cell viability and determined that structural modifications led to enhanced cytotoxicity in specific cell types .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A431 |

| N-(target compound) | TBD | TBD |

Study 2: Analgesic Properties

A separate investigation into cannabinoid receptor agonists revealed that certain derivatives of tetrahydropyran-containing compounds exhibited low CNS penetration while maintaining analgesic efficacy. This study highlights the potential of such compounds in developing pain relief medications with reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.